molecular formula C23H16F3N3O B1681351 5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile CAS No. 628690-75-5

5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile

Cat. No. B1681351
M. Wt: 407.4 g/mol
InChI Key: SJMMDWXJSSJHOQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile, also known as TP003, is a chemical compound with the molecular formula C23H16F3N3O . It has a molecular weight of 407.4 g/mol .


Molecular Structure Analysis

The molecular structure of TP003 includes several fluorine atoms and a nitrile group, which contribute to its unique properties . The InChI string for TP003 is InChI=1S/C23H16F3N3O/c1-23 (2,30)18-7-8-29-20 (12-28-22 (29)21 (18)26)13-3-6-19 (25)17 (10-13)16-5-4-15 (24)9-14 (16)11-27/h3-10,12,30H,1-2H3 .


Physical And Chemical Properties Analysis

TP003 has a molecular weight of 407.4 g/mol and a XLogP3-AA value of 4.8, which is a measure of its lipophilicity . It has one hydrogen bond donor .

Scientific Research Applications

1. Metabotropic Glutamate Receptor Antagonists

Studies have shown the potential of certain benzonitrile derivatives as metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. For example, compounds like 3-[Substituted]-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitriles have been identified as highly potent and selective mGlu5 receptor antagonists. These compounds have good pharmacokinetics, brain penetration, and in vivo receptor occupancy, indicating their potential in neurological research and therapy (Tehrani et al., 2005).

2. Imaging Agents for Neurodegenerative Disorders

Fluorine-substituted imidazo[1,2-a]pyridines have been synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, including fluoroethoxy and fluoropropoxy derivatives, have been suggested for use as imaging agents in studying neurodegenerative disorders due to their biodistribution patterns in rats, which parallel the known localization of PBRs (Fookes et al., 2008).

3. Antitumor Activities in Raf Kinase Inhibitors

Novel imidazole acyl urea derivatives, including fluorine-substituted compounds, have been synthesized and tested for their antitumor activities. These derivatives have shown inhibitory activities against human gastric carcinoma cell lines, highlighting their potential role in cancer research and treatment. Specifically, compounds with fluoro-substituted imidazole groups have exhibited significant inhibitory activities (Zhu, 2015).

4. Synthesis of Low-Cost Luminescent Materials

Research on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized using a one-pot, three-component condensation process, has shown that these compounds have significant optical properties. They exhibit fluorescence in specific nm ranges with a remarkable Stokes' shift, making them suitable for applications in creating luminescent low-cost materials (Volpi et al., 2017).

properties

IUPAC Name

5-fluoro-2-[2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O/c1-23(2,30)18-7-8-29-20(12-28-22(29)21(18)26)13-3-6-19(25)17(10-13)16-5-4-15(24)9-14(16)11-27/h3-10,12,30H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMMDWXJSSJHOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C2=NC=C(N2C=C1)C3=CC(=C(C=C3)F)C4=C(C=C(C=C4)F)C#N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101108234
Record name 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile

CAS RN

628690-75-5
Record name 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628690-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′,4-Difluoro-5′-[8-fluoro-7-(1-hydroxy-1-methylethyl)imidazo[1,2-a]pyridin-3-yl][1,1′-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101108234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile
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5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile
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5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile
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5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile
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5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile
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5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile

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